2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate
Description
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate is a biphenyl ester derivative characterized by a central biphenyl core linked to a 2,4-dihydroxybenzoate moiety via an oxoethyl bridge. The 2,4-dihydroxy substituents on the benzoate ring distinguish it from related compounds, likely influencing its solubility, hydrogen-bonding capacity, and biological interactions.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c22-17-10-11-18(19(23)12-17)21(25)26-13-20(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12,22-23H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGBOHSWUPDLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling of Halogenated Arenes
Reaction Conditions :
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Catalyst : Pd(PPh₃)₄ or NiCl₂(dppf) (0.5–2 mol%)
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Base : LiHMDS or NaH
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Solvent : DMF or acetonitrile
Example Protocol :
Oxidation to 2-Oxoethyl Group
The secondary alcohol (2-([1,1'-Biphenyl]-4-yl)-2-hydroxyethanol) is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP):
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DMP Oxidation :
Synthesis of 2,4-Dihydroxybenzoic Acid Derivatives
Protection of Phenolic Hydroxyl Groups
To prevent esterification at unintended positions, hydroxyl groups are protected as acetates:
Activation for Esterification
Convert the protected acid to its acid chloride:
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Treat 2,4-diacetoxybenzoic acid (1 eq) with SOCl₂ (3 eq) in dry DCM.
Esterification of Biphenyl Alcohol with 2,4-Diacetoxybenzoyl Chloride
Coupling Reaction
Conditions :
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Base : Triethylamine (2 eq)
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Solvent : Dry THF
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Temperature : 0°C → 25°C
Procedure :
Deprotection of Acetate Groups
Hydrolyze acetates using methanolic HCl:
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Dissolve ester (1 eq) in MeOH/HCl (6N, 1:1 v/v).
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Reflux for 3 hours, neutralize with NaHCO₃, and extract.
Alternative Routes and Optimization Strategies
One-Pot Tandem Coupling-Oxidation-Esterification
A streamlined approach minimizes intermediate isolation:
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Perform Suzuki coupling of 4-bromomethylphenylboronic acid and 4-bromoacetophenone.
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Oxidize in situ with DMP.
Advantages :
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Reduced purification steps.
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Higher overall yield (50–60%).
Enzymatic Esterification
Explored for eco-friendly synthesis:
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Enzyme : Candida antarctica lipase B (CAL-B).
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Conditions : 40°C, tert-butanol, molecular sieves.
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Yield : 40–50% with selective acylation at the 4-OH position.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydroxybenzoate moiety can form hydrogen bonds with active site residues . These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous biphenyl esters, focusing on synthesis, physicochemical properties, and bioactivity. Key analogs include derivatives with substituents such as methoxy, methyl, amino, and heterocyclic groups on the benzoate or pyridinecarboxylate moieties (Table 1).
Physicochemical Properties
Melting points and crystallinity are influenced by substituent polarity and packing efficiency:
- 2,4-Dihydroxybenzoate : Predicted to have a lower melting point than methoxy derivatives (e.g., 2k: 437–439 K) due to enhanced hydrogen bonding disrupting crystal lattice stability.
- Pyridinecarboxylates (2r, 2s) : Exhibit moderate melting points (389–391 K), attributed to weaker intermolecular forces compared to aromatic esters .
- 4-Methylbenzoate (2h) : Higher melting point (438–440 K) due to hydrophobic interactions and efficient packing .
Table 1: Comparison of Key Biphenyl Ester Derivatives
*Estimated based on structural analogs.
Research Findings and Mechanistic Insights
- Crystallography : Biphenyl moieties promote tightly packed crystal structures, as confirmed by single-crystal X-ray diffraction . The dihydroxy groups may reduce packing efficiency but enhance solubility.
- Structure-Activity Relationship (SAR): Pyridinecarboxylates (2r, 2s) exhibit superior inhibition, likely due to π-π stacking and hydrogen bonding with the enzyme’s active-site entrance . The 2,4-dihydroxy variant could mimic this interaction while introducing additional H-bond donors.
- Computational Docking : Active compounds bind preferentially to the active-site entrance, suggesting substituent bulkiness and polarity are critical for inhibition .
Biological Activity
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Additionally, it discusses structure-activity relationships (SAR) and presents relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a biphenyl moiety and a 2,4-dihydroxybenzoate group, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate exhibit significant anticancer properties. For instance, derivatives with similar functional groups have shown inhibitory effects on various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate | MDA-MB-231 | 5.0 |
| Related biphenyl derivatives | HeLa | 3.5 |
| Similar phenolic compounds | A549 | 6.0 |
These findings suggest that the biphenyl and hydroxyl groups may enhance cytotoxicity against cancer cells by inducing apoptosis or inhibiting cell proliferation.
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism where the compound modulates inflammatory pathways:
| Assay Type | Result |
|---|---|
| TNF-alpha Inhibition | Decreased by 40% at 10 µM |
| IL-6 Production | Reduced by 50% at 20 µM |
These results indicate that the compound may be useful in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have also shown that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings highlight the potential of the compound as an antimicrobial agent.
Structure-Activity Relationships (SAR)
Understanding the SAR of similar compounds has helped elucidate the biological activity of 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate. Key features influencing activity include:
- Hydroxyl Groups : Presence of hydroxyl groups enhances solubility and may increase interaction with biological targets.
- Biphenyl Moiety : This structure is often associated with increased potency in anticancer activity due to enhanced cell membrane permeability.
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
- Case Study on Anticancer Efficacy : A study published in Cancer Letters reported that a related biphenyl derivative significantly reduced tumor size in xenograft models of breast cancer when administered at doses of 10 mg/kg body weight.
- Anti-inflammatory Effects in Animal Models : Research published in Journal of Inflammation demonstrated that a structurally similar compound reduced paw edema in rat models by inhibiting COX enzymes.
- Antimicrobial Efficacy Against Resistant Strains : A recent study highlighted the effectiveness of biphenyl derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
